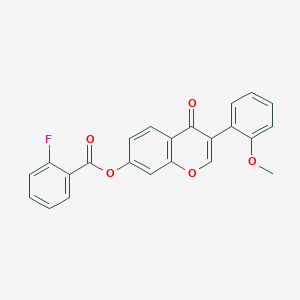
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a chromen-7-yl ring (a two-ring structure with an oxygen atom), a 2-methoxyphenyl group (a benzene ring with a methoxy group), and a 2-fluorobenzoate group (a benzene ring with a fluorine atom and a carboxylate group). The exact arrangement of these groups in the molecule would need to be confirmed with spectroscopic analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The chromen-7-yl ring may be involved in aromatic substitution reactions, the methoxy group could potentially undergo demethylation, and the fluorobenzoate group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature, given its molecular weight and the presence of aromatic rings . Other properties, such as its solubility, melting point, and boiling point, would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate" falls within the broader category of chromen-derivatives, which have been extensively studied for their unique properties and applications in various fields of scientific research. Although the specific compound was not directly found in the search, related studies on chromene derivatives provide insight into potential applications and methodologies relevant to this compound.
Photochromic Thieno-2H-chromene Derivatives :
- Research has demonstrated the synthesis of photochromic thieno-2H-chromenes, indicating potential applications in material science for creating light-sensitive materials. The methods described for synthesizing these derivatives could be analogous to those required for producing the specified compound, highlighting its potential in advanced material applications (Queiroz et al., 2000).
Domino Friedel-Crafts Acylation/Annulation :
- A novel synthesis route involving domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides has been developed. This method could be relevant for synthesizing the compound , suggesting its potential synthesis via a similar domino reaction mechanism, leading to diverse chromen-4-one derivatives (Bam & Chalifoux, 2018).
Synthesis of Highly Substituted Pyrazole Ligands :
- Studies on the synthesis of highly substituted pyrazole ligands from chromone derivatives underscore the compound's potential role in coordination chemistry. These ligands have been used to form complexes with platinum(II) and palladium(II) metal ions, suggesting the compound's utility in synthesizing novel coordination compounds with potential catalytic or pharmaceutical applications (Budzisz et al., 2004).
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO5/c1-27-20-9-5-3-6-15(20)18-13-28-21-12-14(10-11-17(21)22(18)25)29-23(26)16-7-2-4-8-19(16)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSLPEPMRLDNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2919042.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2919044.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)
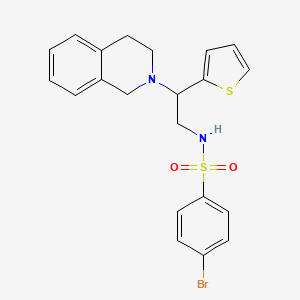
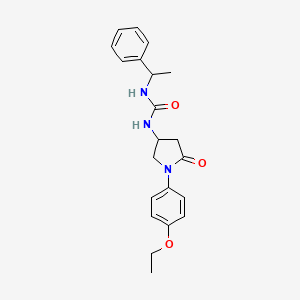
![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)
![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)
![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)
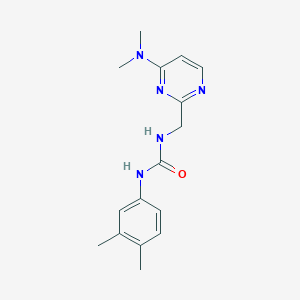
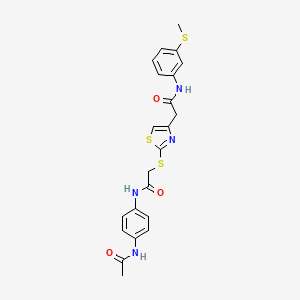
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2919055.png)